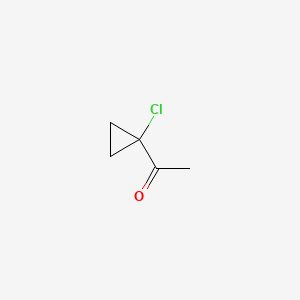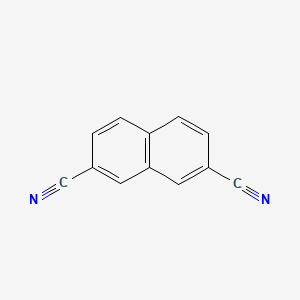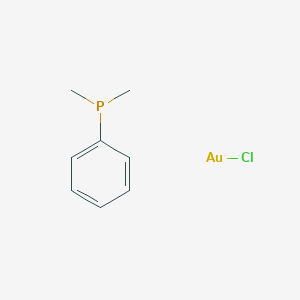
(Dimethylphenylphosphine)gold chloride
Vue d'ensemble
Description
(Dimethylphenylphosphine)gold chloride, also known as Chloro(dimethylphenylphosphine)gold, is a compound with the empirical formula C8H11AuClP . It has a molecular weight of 370.57 . It is a solid substance and is often used as a catalyst .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl[Au].CP(C)c1ccccc1 . The InChI representation is 1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 . Physical And Chemical Properties Analysis
This compound is a solid substance . Its melting point is between 98-102 °C .Applications De Recherche Scientifique
Gold-Aryl π-Interactions
Research on dialkylbiarylphosphine complexes of gold(I) highlights the significance of gold-aryl π-interactions in the solid state. These studies provide insights into the structural nuances of gold(I) complexes, revealing the close approaches between gold(I) and the flanking ipso carbon, which play a crucial role in catalytic reactions and electronic properties of these compounds (Partyka et al., 2008).
Ligand Chemistry and Complex Formation
The synthesis and structure of substituted bisphosphanylamines in gold(I) chemistry demonstrate the versatility of gold(I) phosphine complexes in forming diverse structures, including dinuclear complexes and ionic compounds with significant Au···Au interactions. These findings have implications for the design of new materials and catalysts (Wiedemann et al., 2009).
Organic Phosphine Gold(I) Compound Synthesis
The synthesis of organic-phosphine gold(I) chlorides through a two-step process from HAuCl4 showcases the efficiency and high yield of producing these compounds. This research contributes to the development of methodologies for synthesizing gold(I) phosphine complexes, which are pivotal in catalytic and electronic applications (Jua, 2015).
Photocatalytic Applications
Solid grinding as a method for preparing Au/TiO2 photocatalysts with triphenylphosphine gold(I) chloride indicates a novel approach to enhancing photocatalytic activity toward artificial solar light water splitting. This research opens new avenues for the use of gold(I) phosphine complexes in environmental remediation and energy conversion (Marchal et al., 2016).
Safety and Hazards
The safety data sheet for (Dimethylphenylphosphine)gold chloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
(Dimethylphenylphosphine)gold chloride is an organogold compound It’s known that organogold compounds are often used as catalysts in organic synthesis , suggesting that their targets could be various organic molecules involved in these reactions.
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction .
Biochemical Pathways
Given its role as a catalyst in organic synthesis , it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactions it catalyzes.
Result of Action
As a catalyst, it likely influences the rate and mechanism of chemical reactions, leading to changes at the molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be relatively stable in a dry, non-air atmosphere but can decompose in humid conditions and in the presence of air . Therefore, the environment in which this compound is used can significantly impact its effectiveness.
Analyse Biochimique
Biochemical Properties
(Dimethylphenylphosphine)gold chloride plays a significant role in various biochemical reactions. It acts as a catalyst in organic synthesis, facilitating reactions such as cyclization, oxidation, and coupling reactions . The compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit thioredoxin reductase, an enzyme involved in maintaining cellular redox balance . This interaction disrupts the redox homeostasis within cells, leading to potential therapeutic effects, particularly in cancer treatment .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inducing apoptosis in cancer cells through the disruption of mitochondrial function and inhibition of thioredoxin reductase . This compound affects cell signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, it alters gene expression and cellular metabolism, contributing to its antiproliferative properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to thiol groups in proteins, leading to enzyme inhibition . This compound also interacts with DNA, causing changes in gene expression that promote apoptosis . The inhibition of thioredoxin reductase by this compound disrupts the redox balance, leading to oxidative stress and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under dry, non-air conditions but degrades in the presence of moisture and air . Long-term exposure to this compound in vitro and in vivo studies has shown sustained antiproliferative effects, with continued inhibition of cellular functions and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thioredoxin reductase, affecting the redox balance within cells . This compound also influences metabolic flux and metabolite levels, contributing to its antiproliferative properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It accumulates in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its accumulation in the desired cellular compartments .
Propriétés
IUPAC Name |
chlorogold;dimethyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOUWMLMVXRDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578175 | |
| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28978-09-8 | |
| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(dimethylphenylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)

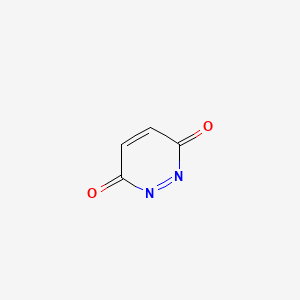
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
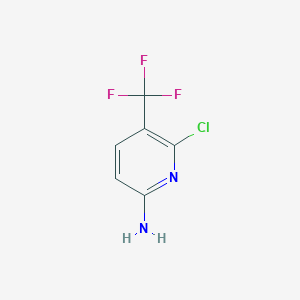
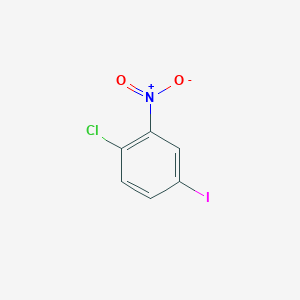
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

